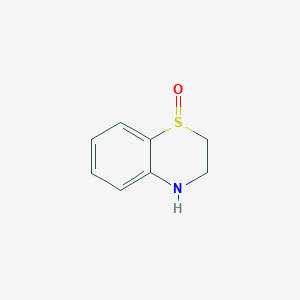

3,4-dihydro-2H-1,4-benzothiazine 1-oxide

Description

BenchChem offers high-quality 3,4-dihydro-2H-1,4-benzothiazine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-1,4-benzothiazine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1λ4,4-benzothiazine 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-11-6-5-9-7-3-1-2-4-8(7)11/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRVBXAHQOMRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006482-49-0 | |

| Record name | 3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Benzothiazine Chemistry

The scientific journey into benzothiazine chemistry began in the early 20th century, with initial syntheses of related scaffolds like the 1,2-benzothiazine class dating back to 1923. researchgate.net These early explorations laid the groundwork for a broader investigation into the various isomeric forms of benzothiazines. Heterocyclic compounds containing both nitrogen and sulfur have long been recognized for their potent biological activities and their utility as core structural components in a multitude of bioactive molecules. nih.gov

Benzothiazines are classified based on the relative positions of the heteroatoms in the thiazine (B8601807) ring, leading to several isomers, as detailed in the table below.

| Isomer | Description |

| 1,4-Benzothiazine | Nitrogen at position 4 and Sulfur at position 1. |

| 1,2-Benzothiazine | Nitrogen at position 2 and Sulfur at position 1. |

| 2,1-Benzothiazine | Nitrogen at position 1 and Sulfur at position 2. |

| 1,3-Benzothiazine | Nitrogen at position 3 and Sulfur at position 1. |

| 3,1-Benzothiazine | Nitrogen at position 1 and Sulfur at position 3. |

The 1,4-benzothiazine scaffold, in particular, gained significant attention due to its structural similarity to phenothiazines, a class of compounds known for their antipsychotic properties. cbijournal.com This structural relationship hinted at the vast therapeutic potential locked within the benzothiazine framework. Nature also provides examples of this scaffold; the pigment pheomelanin, found in human hair and skin, contains a 1,4-benzothiazine nucleus, underscoring its biological relevance. cbijournal.com Over the decades, synthetic chemists have developed numerous routes to access 1,4-benzothiazine derivatives, often starting from precursors like 2-aminothiophenol (B119425). nih.gov These synthetic advancements have enabled the exploration of a wide chemical space, leading to the discovery of derivatives with a broad spectrum of pharmacological activities. researchgate.netcbijournal.com

Structural Features and Significance of the 3,4 Dihydro 2h 1,4 Benzothiazine 1 Oxide System

The 3,4-dihydro-2H-1,4-benzothiazine 1-oxide system possesses distinct structural features that are central to its chemical properties and biological significance.

Core Scaffold : The foundational structure is a bicyclic system where a benzene (B151609) ring is fused to a thiazine (B8601807) ring. The "3,4-dihydro-2H" nomenclature indicates that the thiazine ring is saturated, lacking the double bonds present in the aromatic 2H- or 4H-1,4-benzothiazine systems. This saturation imparts conformational flexibility to the thiazine ring.

Sulfoxide (B87167) Group : The defining feature is the "1-oxide," which signifies that the sulfur atom at position 1 is oxidized to a sulfoxide (S=O). This oxidation has several critical implications:

It introduces a chiral center at the sulfur atom, meaning the molecule can exist as two distinct enantiomers ((R)- and (S)-isomers). These stereoisomers can exhibit different biological activities and metabolic profiles.

The sulfoxide group increases the polarity of the molecule and adds a hydrogen bond acceptor, which can significantly alter its interaction with biological targets like enzymes and receptors.

Conformation : A key structural characteristic of the 1,4-benzothiazine ring system is a distinct fold along the nitrogen-sulfur axis, a feature it shares with the pharmacologically important phenothiazines. cbijournal.com This non-planar conformation is believed to be crucial for the biological activity of many of its derivatives.

The significance of this scaffold in academic research is primarily linked to its potential as a source of novel therapeutic agents. The parent 1,4-benzothiazine class is renowned for an extensive range of biological activities. The introduction of the sulfoxide group serves as a strategic modification to fine-tune these properties. Research on other benzothiazine analogues has demonstrated that the oxidation state of the sulfur atom is a critical determinant of biological effect. For example, studies on the antitubercular agent BTZ043, a 1,3-benzothiazinone, revealed that its sulfoxide metabolite retained potent activity, whereas the corresponding sulfone was significantly less active. acs.org This highlights the immense potential for discovering or modulating activity within the 3,4-dihydro-2H-1,4-benzothiazine 1-oxide class.

Contemporary Research Challenges and Opportunities Pertaining to the Chemical Compound

Precursor-Based Synthesis Routes to 3,4-Dihydro-2H-1,4-benzothiazine 1-Oxide

The formation of the 3,4-dihydro-2H-1,4-benzothiazine 1-oxide structure is primarily achieved through two strategic pathways: the controlled oxidation of a pre-formed benzothiazine sulfide and cyclization reactions designed to yield the 1-oxide derivative directly.

Controlled Oxidation Strategies for Sulfide Precursors

The oxidation of the sulfide in the 3,4-dihydro-2H-1,4-benzothiazine ring to a sulfoxide (1-oxide) is a common and direct method. This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the corresponding sulfone (1,1-dioxide). While 2H-1,4-thiazines and their benzo-fused counterparts can be oxidized by air, often in the presence of a base, more controlled chemical oxidants are typically employed for selective sulfoxide formation. ijmrset.com For instance, the reaction of p-benzoquinone with ethyl cysteinate hydrochloride can lead to a 1,4-benzothiazine intermediate that can be subsequently oxidized. ijmrset.com The choice of oxidant and reaction conditions is critical to achieve high yields of the desired 1-oxide without forming the 1,1-dioxide byproduct.

Cyclization Reactions Employed in 1-Oxide Formation

An alternative to post-cyclization oxidation is the use of synthetic routes where the sulfoxide moiety is integral to the cyclization process. Domino reactions have been reported as a direct pathway to access 1,4-benzothiazine 4-oxides. researchgate.net These multi-step, one-pot sequences can involve precursor molecules that already contain the S=O bond, which are then cyclized to form the target heterocycle. Another approach involves the intramolecular cyclization of precursors like o-aminophenyl sulfoxides bearing a suitable side chain that can close to form the thiazine (B8601807) ring. Such methods offer an efficient way to construct the 1-oxide core directly.

Synthesis of Chemically Modified 3,4-Dihydro-2H-1,4-benzothiazine Systems

The functionalization of the 3,4-dihydro-2H-1,4-benzothiazine core is essential for creating a diverse range of analogues for various applications. Modifications can be targeted at the nitrogen atom, carbon centers of the heterocyclic or benzene ring, and the sulfur atom, leading to 1,1-dioxide derivatives.

Regioselective N-Alkylation and Acylation of Benzothiazine Cores

The nitrogen atom at the 4-position of the benzothiazine ring is a common site for functionalization. Regioselective N-alkylation and N-acylation introduce a wide variety of substituents. For example, 4-octyl-2H-1,4-benzothiazin-3-one derivatives can be prepared through acylation or alkylation of the amino group, often facilitated by phase transfer catalysis. researchgate.net While this example is for a benzothiazinone, the principles are applicable to the 3,4-dihydro-2H-1,4-benzothiazine core. The synthesis of N-alkylated derivatives often involves reacting the parent benzothiazine with alkyl halides in the presence of a base. researchgate.netresearchgate.net

Table 1: Examples of N-Alkylation and Acylation Reactions on Benzothiazine Scaffolds

| Starting Material | Reagent(s) | Product | Reference(s) |

| 6-Amino-4-octyl-2H-1,4-benzothiazin-3-one | Acyl chlorides/Alkyl halides, NaOH/K2CO3, TBAB | 6-Alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-one | researchgate.net |

| 2H-1,4-benzothiazin-3(4H)-one | Methyl chloroacetate, K2CO3, DMF | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate | researchgate.net |

| 3,4-Dihydro-BTDs | Aldehydes/acetone (B3395972), H2, PtO2 or Pd/C | N(3)-alkyl-3,4-dihydro-BTDs | mdpi.com |

Carbon-Center Functionalization (e.g., C-2, C-8 Substitutions)

Introducing substituents onto the carbon framework of the benzothiazine system allows for fine-tuning of its properties. Functionalization at the C-2 position is a key strategy for introducing diversity. nih.gov Although direct C-H functionalization of the 3,4-dihydro-2H-1,4-benzothiazine core is less documented, related benzothiazole (B30560) systems undergo regioselective C-2 functionalization with triphenylphosphine (B44618) to form phosphonium (B103445) salts, which can then react with various nucleophiles. nih.gov Modifications can also be achieved by starting with substituted precursors, such as substituted 2-aminothiophenols, which then lead to analogues with substitution on the benzene ring (e.g., C-8 position).

Synthesis of 1,1-Dioxide Analogues and Their Precursors

The 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide analogues are a significant class of related compounds. These are typically synthesized either by the strong oxidation of the corresponding sulfide or through cyclization of precursors already containing the sulfone group, such as derivatives of 2-aminobenzenesulfonic acid. A variety of 1,2-benzothiazine 1,1-dioxide derivatives have been synthesized, highlighting the robustness of these synthetic strategies. mdpi.comnih.gov For instance, a series of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides have been prepared and evaluated for biological activity. nih.gov The synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds has also been achieved using silver oxide as a key reagent. nih.gov

Table 2: Selected Synthetic Methods for Benzothiazine 1,1-Dioxides

| Product Class | Synthetic Method | Precursors | Reference(s) |

| 2-Substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides | Multi-step synthesis and evaluation | Not specified | nih.gov |

| Dimeric 1,2-benzothiazine 1,1-dioxide scaffolds | Dimerization using silver oxide | N-substituted 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxides | nih.gov |

| N(3)-alkyl-3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides | Catalytic reductive alkylation | 3,4-Dihydro-1,2,3-benzothiadiazine 1,1-dioxides | mdpi.com |

| 4-Amino-1,2,3-benzothiadiazine 1,1-dioxides | Ring expansion | N-alkylated sodium saccharinate | mdpi.com |

Green Chemistry Approaches in Benzothiazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazine derivatives to develop more environmentally benign and efficient protocols. These approaches focus on the use of alternative energy sources, greener solvents, and catalysts to minimize waste and energy consumption. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. globalresearchonline.net In the context of benzothiazine synthesis, microwave-assisted methods have been successfully employed for the condensation of 2-aminobenzenethiol with various substrates. For instance, the synthesis of 4H-1,4-benzothiazines has been achieved with high yields by the microwave-assisted condensation of 2-aminobenzenethiol and β-diketones using basic alumina (B75360) as a solid support. This solvent-free approach is not only environmentally friendly but also offers operational simplicity. While direct microwave-assisted synthesis of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide is not extensively documented, the successful application of this technology to the core benzothiazine structure suggests its high potential for the synthesis of its derivatives, including the 1-oxide.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional synthetic methods. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. kjscollege.com This technique has been effectively used for the synthesis of various heterocyclic compounds, including benzothiazoles and benzothiazines. kjscollege.comcbijournal.com For example, an efficient and eco-friendly protocol for the synthesis of 2-substituted benzothiazoles involves the ultrasound-assisted condensation of 2-aminothiophenol (B119425) with various aldehydes. kjscollege.com The synthesis of 1,4-benzothiazine derivatives has also been reported via the reaction of 2H-4H-2-hydrazinocarbonyl methyl-3-oxo-1,4-benzothiazine with acetyl acetone derivatives under ultrasonic irradiation. cbijournal.com These examples highlight the utility of ultrasound in promoting the formation of the benzothiazine scaffold under mild conditions.

The following table summarizes some examples of green chemistry approaches in the synthesis of benzothiazine derivatives.

| Green Method | Reactants | Catalyst/Support | Conditions | Product | Yield (%) | Reference |

| Microwave | 2-Aminobenzenethiol, β-Diketones | Basic Alumina | Solvent-free, MW irradiation | 4H-1,4-Benzothiazines | High | |

| Ultrasound | 2-Aminothiophenol, Aldehydes | Sulfated tungstate | Room temperature, Ultrasound | 2-Substituted benzothiazoles | Excellent | kjscollege.com |

| Ultrasound | 2H-4H-2-hydrazinocarbonyl methyl-3-oxo-1,4-benzothiazine, Acetyl acetone derivatives | Glacial acetic acid | Ultrasonication | 1,4-Benzothiazine derivatives | N/A | cbijournal.com |

Catalytic Methodologies (e.g., Phase Transfer Catalysis, Click Chemistry)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity.

Phase Transfer Catalysis (PTC):

Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. This is particularly useful for reactions involving an organic substrate and an aqueous-soluble reagent. While the direct application of PTC to the synthesis of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide is not prominently reported, its use in the synthesis of the analogous 3,4-dihydro-2H-1,4-benzoxazines suggests its potential applicability. capes.gov.br A solid-liquid phase-transfer catalysis approach has been developed for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines, highlighting the utility of this methodology for related heterocyclic systems. capes.gov.br Given the structural similarity, it is plausible that PTC could be adapted for the synthesis of the benzothiazine framework, for instance, in the alkylation or cyclization steps.

Click Chemistry:

The concept of "click chemistry," introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. organic-chemistry.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of 1,2,3-triazoles. organic-chemistry.orgapjonline.in While a direct "click" synthesis of the 3,4-dihydro-2H-1,4-benzothiazine ring itself is not a typical application, this methodology is invaluable for the derivatization of the benzothiazine scaffold. For instance, a benzothiazine molecule functionalized with an azide (B81097) or an alkyne group can be readily coupled with a variety of other molecules (peptides, carbohydrates, fluorescent labels, etc.) bearing the complementary functionality. nih.govresearchgate.netnih.gov This modular approach allows for the rapid generation of libraries of complex benzothiazine-containing molecules for biological screening.

Chiral Synthesis and Stereocontrol in Benzothiazine Frameworks

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The 3,4-dihydro-2H-1,4-benzothiazine framework can possess stereogenic centers, making stereocontrolled synthesis a critical aspect of its chemistry.

Chiral synthesis of 3,4-dihydro-2H-1,4-benzothiazine analogues has been achieved through various strategies. One approach involves the use of chiral starting materials. For example, chiral amino acid-derived 3,4-dihydro-2H-benzo[b] nih.govacs.orgthiazines have been synthesized, demonstrating the incorporation of chirality from a chiral pool. nih.gov

Another strategy involves asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in the reaction. While specific examples for 3,4-dihydro-2H-1,4-benzothiazine 1-oxide are scarce, the principles of asymmetric synthesis are broadly applicable. For the related 3,4-dihydro-2H-1,4-benzoxazines, efficient enantioselective syntheses have been developed. organic-chemistry.org These methods often involve steps like Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols followed by a copper(I)-catalyzed intramolecular C-N cyclization, achieving excellent enantio- and diastereospecificity. organic-chemistry.org Such strategies could potentially be adapted for the stereocontrolled synthesis of chiral 3,4-dihydro-2H-1,4-benzothiazines.

A regioselective and stereospecific [3 + 3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines has also been developed for the enantio-retained preparation of functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org

Mechanistic Investigations of Benzothiazine Ring Formation and Derivatization

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. The formation of the 3,4-dihydro-2H-1,4-benzothiazine ring typically involves the reaction of 2-aminothiophenol with a suitable three-carbon synthon.

Recent mechanistic studies have shed light on the intricacies of these reactions. For instance, the reaction of Morita–Baylis–Hillman ketones with 2-aminothiophenol has been investigated. acs.orgnih.gov It was found that in the presence of a base like Cs₂CO₃, the reaction proceeds via an oxidative cyclization to yield 2,2-disubstituted dihydro-1,4-benzothiazines, with evidence suggesting an aza-Michael addition pathway. acs.orgnih.gov In contrast, in the absence of a base, a thia-Michael adduct is formed. acs.orgnih.gov This demonstrates the critical role of reaction conditions in directing the regioselectivity of the cyclization.

The regioselective synthesis of 1,4-benzothiazines from the reaction of α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol has also been studied. acgpubs.org The proposed mechanism involves a regioselective opening of the epoxide ring by the nucleophilic attack of the sulfur atom of 2-aminothiophenol, followed by an intramolecular cyclization involving the nitrogen atom. acgpubs.org

The cyclization of 2-aminothiophenol is a key step in the formation of various benzothiazole and benzothiazine derivatives. wisdomlib.org Understanding the factors that control the competition between N- and S-alkylation/acylation is essential for achieving the desired regioselectivity. The proposed mechanism for the reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ in the presence of BH₃NH₃ to form 2-unsubstituted benzothiazoles involves the cleavage of the S-S bond, formation of a 2-aminothiophenol-BH₃ complex, and subsequent intramolecular nucleophilic cyclization. rsc.org These mechanistic insights are valuable for the rational design of synthetic strategies for a wide range of benzothiazine derivatives.

Oxidation Reactions to Sulfone Derivatives

The sulfur atom in 3,4-dihydro-2H-1,4-benzothiazine 1-oxide is in a moderate oxidation state, making it susceptible to further oxidation to form the corresponding sulfone (1,1-dioxide) derivatives. This transformation is a common and important reaction for this class of compounds.

A prevalent method for this oxidation involves the use of hydrogen peroxide (H₂O₂), often in an acidic medium like glacial acetic acid. The reaction typically proceeds by treating the benzothiazine 1-oxide derivative with 30% hydrogen peroxide and refluxing the mixture. This process effectively converts the sulfoxide group (-SO-) into a sulfone group (-SO₂-). researchgate.net

Various oxidizing agents can be employed for the conversion of sulfides to sulfones, which is also applicable to the oxidation of sulfoxides. organic-chemistry.org These agents include:

Hydrogen Peroxide (H₂O₂): In conjunction with catalysts like tantalum carbide or niobium carbide, H₂O₂ can efficiently yield sulfones. organic-chemistry.org Organocatalysts such as 2,2,2-trifluoroacetophenone (B138007) can also facilitate this oxidation. organic-chemistry.org

Urea-Hydrogen Peroxide (UHP): This stable and easily handled solid reagent can be used for the oxidation of sulfides to sulfones. organic-chemistry.org

m-Chloroperbenzoic acid (m-CPBA): This peroxy acid is a common and effective reagent for the oxidation of sulfur-containing compounds, including the conversion of sulfoxides to sulfones. rsc.org

The successful synthesis of sulfones from their sulfoxide precursors is a key transformation, as the resulting 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide derivatives often exhibit distinct chemical and biological properties. researchgate.net For instance, a series of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides have been synthesized and evaluated for their biological activity. nih.gov

Table 1: Examples of Oxidizing Agents for Sulfoxide to Sulfone Conversion

| Oxidizing Agent/System | Catalyst/Conditions | Reference |

|---|---|---|

| 30% Hydrogen Peroxide | Glacial Acetic Acid, Reflux | researchgate.net |

| Hydrogen Peroxide | Tantalum Carbide or Niobium Carbide | organic-chemistry.org |

| Hydrogen Peroxide | 2,2,2-Trifluoroacetophenone | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Solid-state reaction | organic-chemistry.org |

| m-Chloroperbenzoic Acid | Standard conditions | rsc.org |

Nucleophilic and Electrophilic Reactivity of the Benzothiazine Core

The 3,4-dihydro-2H-1,4-benzothiazine 1-oxide core possesses both nucleophilic and electrophilic character, allowing for a range of reactions. The nitrogen atom of the thiazine ring can act as a nucleophile, while the aromatic benzene ring can undergo electrophilic substitution.

The reactivity of the benzothiazine core is influenced by the substituents present on both the aromatic ring and the heterocyclic portion. For instance, in the synthesis of certain 1,4-benzothiazine derivatives, the sulfur atom of 2-aminothiophenol acts as a nucleophile, attacking an electrophilic carbon to initiate cyclization. nih.gov Similarly, intramolecular nucleophilic attack is a key step in the cyclization of various precursors to form the benzothiazine ring system. clockss.org

The presence of the sulfoxide group can influence the reactivity of the molecule. The electrophilicity of the carbon atoms adjacent to the sulfur atom may be enhanced, making them susceptible to nucleophilic attack. Conversely, the electron-donating nature of the nitrogen atom can activate the benzene ring towards electrophilic substitution, although the sulfoxide group can also exert an influence on the regioselectivity of such reactions.

In related heterocyclic systems, such as 1,2,3-triazine (B1214393) 1-oxides, the site of nucleophilic attack can be influenced by the nature of the nucleophile and the specific substitution pattern of the ring. nih.gov For example, different nucleophiles may preferentially attack different positions on the heterocyclic ring. nih.gov This highlights the nuanced nature of nucleophilic and electrophilic reactions in such systems.

Ring Opening and Rearrangement Processes

The 3,4-dihydro-2H-1,4-benzothiazine ring system can undergo ring opening and rearrangement reactions under certain conditions. These transformations can be induced by various reagents and can lead to the formation of different heterocyclic structures.

For example, in a related system, pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgbenzothiazines, the 1,4-benzothiazine moiety is prone to ring contraction to yield 1,3-benzothiazole derivatives under the action of nucleophiles, oxidizing agents, or ultraviolet irradiation. beilstein-journals.org This suggests that the thiazine ring in 3,4-dihydro-2H-1,4-benzothiazine 1-oxide could also be susceptible to similar transformations.

Ring-opening reactions are also known to occur in the synthesis of thiazine derivatives. For instance, the synthesis of 2,3-dihydro-1,4-thiazines can be achieved via the ring-opening of β-aminosulfides. researchgate.net Additionally, the oxidative ring expansion of 2-aminobenzothiazoles with alkenes can lead to the formation of dihydro-1,4-benzothiazine derivatives. nih.gov

While specific examples of ring opening and rearrangement of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide are not extensively detailed in the provided search results, the reactivity of related benzothiazine and other sulfur-nitrogen heterocyclic systems indicates that such processes are plausible and represent an important aspect of their chemical behavior.

Heterocyclic Annulation and Fusion Reactions

Heterocyclic annulation and fusion reactions involving the 3,4-dihydro-2H-1,4-benzothiazine scaffold provide a pathway to more complex, polycyclic systems. These reactions typically involve the construction of a new ring fused to the existing benzothiazine core.

One approach to forming fused benzothiazine systems is through [3+3] annulation reactions. For example, the reaction of pyridinium 1,4-zwitterionic thiolates with aziridines allows for the synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org Similarly, a formal (3+3) annulation reaction between α-enolic dithioesters and 1,3,5-triazinanes can yield 3,4-dihydro-2H-1,3-thiazines. nih.gov

The synthesis of 1,4-benzothiazine derivatives often involves the reaction of 2-aminothiophenol with various substrates, leading to the formation of the benzothiazine ring. nih.govnih.gov This fundamental reaction can be adapted to create more complex fused systems by using appropriately functionalized starting materials.

Furthermore, intramolecular heterocyclization of S-methylene derivatives of spiro-fused benzothiazines has been used to prepare complex heterocyclic structures. researchgate.net This demonstrates the utility of the benzothiazine core as a building block for the synthesis of novel spiro compounds.

Table 2: Summary of Reaction Types and Examples

| Reaction Type | Description | Example | Reference |

|---|---|---|---|

| Oxidation | Conversion of sulfoxide to sulfone | Using 30% H₂O₂ in glacial acetic acid | researchgate.net |

| Nucleophilic Reaction | Attack by a nucleophile on the benzothiazine core | Intramolecular attack to form the thiazine ring | clockss.org |

| Ring Contraction | Rearrangement to a smaller ring system | Pyrrolo researchgate.netbeilstein-journals.orgbenzothiazine to pyrrolo researchgate.netnih.govbenzothiazole | beilstein-journals.org |

| Ring Expansion | Formation of a larger ring system | Oxidative ring expansion of 2-aminobenzothiazoles | nih.gov |

| [3+3] Annulation | Formation of a six-membered ring from two three-atom components | Reaction of pyridinium 1,4-zwitterionic thiolates and aziridines | rsc.org |

Structure Activity Relationship Sar and Structural Determinants of Biological Function for 3,4 Dihydro 2h 1,4 Benzothiazine 1 Oxide Analogues

Identification of Pharmacophoric Elements within the Benzothiazine Scaffold

The biological activity of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide analogues is intrinsically linked to the spatial arrangement of key chemical features that interact with their biological targets. These pharmacophoric elements, essential for molecular recognition and subsequent biological response, have been elucidated through comparative studies with related benzothiazine derivatives.

The core benzothiazine ring system, comprising a benzene (B151609) ring fused to a dihydrothiazine ring, forms the fundamental scaffold. The presence of the sulfur atom, specifically as a sulfoxide (B87167), introduces a chiral center and a polar functionality capable of engaging in hydrogen bonding and dipole-dipole interactions. The nitrogen atom within the thiazine (B8601807) ring often acts as a hydrogen bond acceptor or a point for substitution to modulate lipophilicity and target engagement.

Furthermore, the aromatic benzene ring is a critical component, often participating in π-π stacking or hydrophobic interactions within the binding pocket of a target protein. The dihydrothiazine ring, with its non-planar conformation, dictates the three-dimensional presentation of the substituents and the core pharmacophoric elements.

Influence of Substituent Nature and Position on Efficacy

The potency and selectivity of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide analogues can be finely tuned by the strategic placement of various substituents on both the aromatic and the heterocyclic rings. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—profoundly impacts the molecule's interaction with its biological target.

Research on broader classes of 1,4-benzothiazine derivatives provides valuable insights into these substituent effects. For example, in a study of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors, it was observed that derivatives with an electron-withdrawing substituent in the fourth position of a phenyl ring attached to the core were more active than their non-substituted counterparts. Specifically, a chlorine substituent conferred greater activity than a methoxy (B1213986) group, highlighting the importance of electronic effects.

The position of substitution is equally critical. Modifications at the N-4 position of the thiazine ring can significantly alter the molecule's properties. For instance, the introduction of alkyl or aryl groups can modulate lipophilicity, which in turn affects cell permeability and target engagement.

In the context of apoptotic activity in 1,4-benzothiazine analogues, modifications to a side chain attached to the core structure demonstrated clear SAR trends. Replacing an imidazole (B134444) substituent with piperazine (B1678402) decreased activity, whereas replacement with a benzimidazole (B57391) did not cause a significant change. Furthermore, the removal of a hydroxyl group from the side chain, either through dehydration to an olefin or conversion to an ether, led to an increase in activity. nih.gov This suggests that both the nature of the heterocyclic substituent and the presence of specific functional groups are key determinants of efficacy.

The following table summarizes the observed influence of substituents on the activity of related benzothiazine analogues:

| Scaffold Position | Substituent/Modification | Observed Effect on Activity | Reference |

| Side Chain | Replacement of Imidazole with Piperazine | Decreased | nih.gov |

| Side Chain | Replacement of Imidazole with Benzimidazole | No significant change | nih.gov |

| Side Chain | Removal of Alcoholic Group (Dehydration/Etherification) | Increased | nih.gov |

These findings underscore the importance of a systematic exploration of substituent effects to optimize the biological activity of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide analogues for specific therapeutic applications.

Conformational Flexibility and Its Role in Molecular Recognition

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The dihydrothiazine ring of the 3,4-dihydro-2H-1,4-benzothiazine 1-oxide scaffold is not planar and can adopt various conformations, such as envelope or twist-boat forms. This conformational flexibility allows the molecule to adapt its shape to fit optimally into a binding site, a process crucial for molecular recognition and the initiation of a biological response.

X-ray crystallography studies of related compounds have provided insights into the preferred conformations of the thiazine ring. For instance, in (2Z,3Z)-3,4-dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate, the thiazine ring adopts an envelope conformation, with one of the carbon atoms displaced from the plane of the other ring atoms. cbijournal.com In another derivative, 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide, the thiazine ring exists in a conformation intermediate between a twist-boat and a half-chair.

Molecular modeling studies on related benzothiadiazine dioxides have shown that even with different substituents, analogues can adopt similar low-energy conformations. This suggests that the core scaffold has a preferred geometry that presents the key interacting groups in a specific spatial arrangement for optimal binding. Understanding the conformational preferences and the energy barriers between different conformations is therefore essential for the rational design of potent and selective 3,4-dihydro-2H-1,4-benzothiazine 1-oxide analogues.

Computational Chemistry and in Silico Modeling of 3,4 Dihydro 2h 1,4 Benzothiazine 1 Oxide Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For benzothiazine derivatives, DFT calculations are employed to obtain optimized geometries and to understand the relationship between their structure and electronic characteristics. rsc.orgscispace.com By calculating parameters like bond lengths, bond angles, and dihedral angles, researchers can build a precise three-dimensional model of the molecule. scispace.com These theoretical values can then be correlated with experimental data, for instance, from X-ray diffraction, to validate the computational model. rsc.org

DFT studies are crucial for elucidating the reactivity of a molecule. By analyzing the electron distribution, it is possible to predict sites susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for understanding chemical reactions and biological interactions. scispace.comscirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and less stable. scispace.comjocpr.com This analysis helps in understanding the charge transfer characteristics within the molecule. scirp.org For derivatives of the related 1,2-benzothiazine scaffold, DFT calculations have been used to determine these energies and predict their relative stabilities. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Compound 5 (a 1,2-benzothiazine dimer) | -7.50 | -2.38 | 5.12 |

| Compound 6 (a 1,2-benzothiazine dimer) | -7.48 | -2.38 | 5.10 |

| Compound 7 (a 1,2-benzothiazine dimer) | -6.48 | -2.34 | 4.50 |

| Compound 8 (a 1,2-benzothiazine dimer) | -6.99 | -2.56 | 4.43 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. nih.govchemrxiv.org It provides a color-coded map that illustrates the charge distribution, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen and nitrogen. nih.govresearchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. chemrxiv.orgnih.gov MEP analysis is instrumental in predicting how a molecule will interact with other molecules, particularly in understanding non-covalent interactions like hydrogen bonding and electrostatic interactions with biological receptors. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. biointerfaceresearch.com This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target.

For benzothiazine derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes. researchgate.net The simulation places the ligand into the binding site of the receptor and calculates a docking score, which estimates the binding free energy (ΔG). A lower (more negative) docking score generally indicates a more favorable binding interaction. mdpi.com The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's active site. researchgate.net This information is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Stability and Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. Following a molecular docking study, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex and to explore its dynamic behavior in a simulated physiological environment. biointerfaceresearch.com

The simulation calculates the trajectory of the complex over a specific period (e.g., nanoseconds), providing insights into its conformational flexibility and the persistence of key intermolecular interactions identified in the docking pose. By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can determine if the ligand remains stably bound within the active site or if it undergoes significant conformational changes. This technique provides a more dynamic and realistic picture of the ligand-receptor interaction compared to the static view offered by molecular docking. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series are correlated with changes in their biological activities.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for a set of compounds with known activities. Statistical methods are then used to build a model that predicts the activity of new, untested compounds based on their descriptors. For a series of 3,4-Dihydro-2H,6H-pyrimido[1,2-c] nih.govresearchgate.netbenzothiazin-6-imine derivatives, a QSAR model was developed to predict their inhibitory activity against Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH), demonstrating high accuracy with a correlation coefficient (R²) of 0.92. researchgate.net Such models are valuable for prioritizing the synthesis of new derivatives with potentially enhanced activity.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like normalized contact distance (d_norm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts. mdpi.com

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 44.7% |

| C···H/H···C | 23.7% |

| Cl···H/H···Cl | 18.9% |

| O···H/H···O | 5.0% |

| S···H/H···S | 4.8% |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. While specific computational studies on 3,4-dihydro-2H-1,4-benzothiazine 1-oxide are not extensively available in the current literature, the principles and methodologies are well-established through research on closely related 1,4-benzothiazine derivatives. These studies provide a strong framework for understanding how in silico modeling can be used to predict spectroscopic parameters and how these predictions correlate with experimental findings.

Quantum chemical calculations are employed to determine optimized molecular geometries and to compute various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The accuracy of these predictions is highly dependent on the chosen theoretical level, which includes the functional and the basis set. A common and effective method involves geometry optimization using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set, such as 6-31G(d) or higher.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for calculating NMR shielding tensors. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Studies on various 4H-1,4-benzothiazine derivatives have demonstrated a strong linear correlation between the experimentally observed and the theoretically calculated ¹H and ¹³C NMR chemical shifts. rsc.org For instance, in a computational study of (4-bromophenyl)(4-methyl-4H-benzo[b] rsc.orgijpsr.comthiazin-2-yl)methanone, the optimized geometry was obtained using DFT with the 6-31G(d) basis set. rsc.org The subsequent GIAO calculations of NMR shifts showed excellent agreement with the experimental data, validating the computed structural parameters. rsc.org

The correlation between theoretical and experimental data is often quantified by the correlation coefficient (R²). Values of R² close to 1.00 indicate a nearly perfect linear relationship, confirming the accuracy of the computational model in replicating the electronic environment of the nuclei.

Below are interactive tables showing representative data for a 1,4-benzothiazine analog, illustrating the typical correlation between predicted and experimental NMR chemical shifts.

Table 1: Correlation of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Representative 1,4-Benzothiazine Analog

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-a | 7.25 | 7.21 | 0.04 |

| H-b | 7.10 | 7.05 | 0.05 |

| H-c | 6.95 | 6.90 | 0.05 |

| H-d | 6.80 | 6.78 | 0.02 |

| H-e | 3.40 | 3.35 | 0.05 |

| H-f | 3.10 | 3.08 | 0.02 |

Note: Data is illustrative and based on typical results for 1,4-benzothiazine derivatives.

Table 2: Correlation of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Representative 1,4-Benzothiazine Analog

| Carbon | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-1 | 145.2 | 145.8 | -0.6 |

| C-2 | 128.9 | 129.5 | -0.6 |

| C-3 | 126.5 | 127.0 | -0.5 |

| C-4 | 125.1 | 125.5 | -0.4 |

| C-5 | 122.8 | 123.3 | -0.5 |

| C-6 | 116.4 | 116.9 | -0.5 |

| C-7 | 45.7 | 46.1 | -0.4 |

| C-8 | 28.3 | 28.8 | -0.5 |

Note: Data is illustrative and based on typical results for 1,4-benzothiazine derivatives.

Infrared (IR) Spectroscopy

Theoretical vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to correct for anharmonicity and the limitations of the theoretical model.

For the 1,4-benzothiazine S,S-dioxide (sulfone) series, which are structurally related to the 1-oxide, experimental IR spectra show characteristic strong absorption bands for the sulfone group. researchgate.net The asymmetric and symmetric stretching modes of the SO₂ group typically appear in the regions of 1384-1300 cm⁻¹ and 1205-1105 cm⁻¹, respectively. researchgate.net Computational studies on these molecules would predict vibrational modes in these regions, and the comparison between the calculated (scaled) and experimental frequencies helps in the definitive assignment of the observed spectral bands.

Table 3: Comparison of Key Experimental and Calculated IR Frequencies for a Representative 1,4-Benzothiazine Sulfone Analog

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3250 | 3245 |

| C-H Aromatic Stretch | 3080 | 3075 |

| C=O Stretch (if present) | 1680 | 1675 |

| C=C Aromatic Stretch | 1580 | 1578 |

| SO₂ Asymmetric Stretch | 1330 | 1325 |

| SO₂ Symmetric Stretch | 1150 | 1145 |

Note: Data is illustrative and based on typical results for 1,4-benzothiazine sulfones, which are analogs of the 1-oxide.

Exploration of Biological Activities and Molecular Mechanisms of 3,4 Dihydro 2h 1,4 Benzothiazine 1 Oxide Derivatives Non Clinical Perspective

Modulation of Cardiovascular System Functions (e.g., Antiarrhythmic, Hypertensive Effects)

Derivatives of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide have been investigated for their effects on the cardiovascular system, with studies revealing significant antiarrhythmic and hypertensive properties. mdpi.comresearchgate.net A series of fluorinated 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide derivatives demonstrated notable cardiotropic activity in in vivo models using Wistar rats. researchgate.net

The research identified that these compounds can exert a strong, dose-dependent antiarrhythmic effect in both calcium chloride-induced and epinephrine-induced arrhythmia models. researchgate.net The presence of a furfuryl group at the N-4 position of the benzothiazine ring was suggested to be a key structural feature for the antiarrhythmic action. researchgate.net For instance, certain fluorinated 4-furfuryl-3,4-dihydro-2H-benzo nih.govmdpi.comthiazine-1,1-dioxides showed high efficacy in preventing arrhythmias in rat models. researchgate.net

In addition to antiarrhythmic effects, some derivatives were found to induce a monotonic increase in blood pressure, suggesting a hypertensive effect. researchgate.net This was particularly noted for derivatives containing a cyclopentylamine (B150401) fragment at position 8 of the benzothiazine nucleus. researchgate.net The mechanism for these cardiovascular effects is not fully elucidated, but experimental findings suggest that these compounds are not β-adrenergic receptor blockers or calcium channel blockers. mdpi.com Instead, the hypertensive effect may be linked to interactions with receptors that influence blood pressure. researchgate.net

Table 1: Cardiovascular Effects of Selected Fluorinated 3,4-Dihydro-2H-1,4-benzothiazine 1,1-Dioxide Derivatives This table is for illustrative purposes and synthesizes data from the cited research.

| Compound Type | Investigated Effect | Key Structural Feature | Animal Model | Notable Finding |

|---|---|---|---|---|

| 4-Furfuryl derivatives | Antiarrhythmic | Furfuryl group at N-4 | Wistar Rats (Calcium chloride & Epinephrine models) | High antiarrhythmic activity observed in a dose-dependent manner. researchgate.net |

| 8-Cyclopentylamine derivatives | Hypertensive | Cyclopentylamine at C-8 | Wistar Rats | Produced a gradual increase in blood pressure without inducing arrhythmia. researchgate.net |

Enzyme Inhibition Profiling and Mechanistic Elucidation (e.g., Aldose Reductase, Peptide Deformylase, Glycosidases)

The 3,4-dihydro-2H-1,4-benzothiazine 1-oxide scaffold and its analogues are recognized for their ability to interact with and inhibit various enzymes, indicating a broad therapeutic potential.

Aldose Reductase Inhibition: A number of derivatives of the closely related 2H-benzothiazine 1,1-dioxide and 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide have been identified as potent and selective inhibitors of aldose reductase (ALR2). mdpi.comnih.gov This enzyme is a key target in the management of diabetic complications. Structure-activity relationship studies on these compounds have highlighted the importance of specific substitutions for potent inhibitory activity. For example, derivatives with a phenolic hydroxyl-substituted N2-aromatic side chain and a C4-acetic acid group on the core benzothiazine structure were found to be highly active. mdpi.com One derivative featuring a phenolic 4-hydroxyl at the N2-styryl side chain demonstrated an IC50 value of 0.094 μM. mdpi.com Similarly, for benzothiadiazine derivatives, a halogen-substituted N2-benzyl group and an N4-acetic acid group were crucial for potent ALR2 inhibition, with some compounds showing IC50 values in the low nanomolar range (e.g., 0.032 μM). nih.gov

Peptide Deformylase Inhibition: Recent research has explored 1,4-benzothiazine-based bisamide derivatives as potential inhibitors of peptide deformylase (PDF), an essential bacterial enzyme and a promising antibacterial target. nih.gov In a molecular modeling study, designed molecules based on a 2-(3-oxo-3,4-dihydro-2H-benzo[b] nih.govmdpi.com-thiazin-2-yl)-acetic acid core showed better docking scores compared to the natural PDF inhibitor, actinonin. nih.gov This suggests that the benzothiazine scaffold can effectively fit into the active site of the PDF enzyme, paving the way for the development of novel antibacterial agents. nih.gov

Glycosidase Inhibition: While direct studies on 3,4-dihydro-2H-1,4-benzothiazine 1-oxide are limited, research on the related 1,2-benzothiazine 1,1-dioxide scaffold has shown significant α-glucosidase inhibitory activity. nih.gov This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-arylacetamides emerged as potent inhibitors, with some derivatives showing IC50 values significantly better than the standard drug, acarbose. nih.gov This indicates the potential of the broader benzothiazine class of compounds to act as glycosidase inhibitors.

Receptor Binding Affinity and Ligand-Target Specificity (e.g., NMDA Receptor Glycine (B1666218) Site, Sigma Receptors)

Derivatives of the benzothiazine dioxide scaffold have been shown to bind with high affinity to specific receptor sites in the central nervous system, suggesting their potential as neuromodulatory agents.

NMDA Receptor Glycine Site: A series of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides were synthesized and evaluated for their affinity to the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The binding affinity was assessed by their ability to displace a radioligand from rat cortical membrane preparations. nih.gov The most promising compounds in this series were identified as those with 2-arylcarbonylmethyl substitutions. nih.gov This research demonstrated for the first time that replacing a key NH group in existing ligands with a sp3 CH2 group, as is present in the dihydro-benzothiazine core, is tolerated for binding, opening new avenues for designing NMDA receptor ligands. nih.gov

Sigma Receptors: The sigma-1 (σ1) receptor is a molecular chaperone involved in various cellular functions and is a target for neurological and psychiatric disorders. A study of 2(3H)-benzothiazolone derivatives, which are structurally related to the oxidized form of 3,4-dihydro-2H-1,4-benzothiazines, revealed potent and selective ligands for the σ1 receptor. nih.gov One compound, 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one, emerged as a particularly potent σ1 receptor ligand with a Ki value of 0.6 nM and displayed moderate selectivity over the sigma-2 (σ2) subtype. nih.gov These compounds showed negligible affinity for other receptors like opioid, serotonin, dopamine, and muscarinic receptors, highlighting their specificity. nih.gov

Antimicrobial and Antifungal Investigations

The 1,4-benzothiazine nucleus is a core component of various compounds investigated for their broad-spectrum antimicrobial and antifungal activities. mdpi.comnih.govnih.gov Derivatives of 3,4-dihydro-2H-1,4-benzothiazine have been synthesized and evaluated against a panel of pathogenic bacteria and fungi. researchgate.net

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives were synthesized and tested for their in vitro inhibitory activity. researchgate.net The antimicrobial efficacy is often dependent on the nature and position of substituents on the benzothiazine ring. Some 1,2-benzothiazine 1,1-dioxide derivatives have demonstrated strong antimicrobial potency, particularly against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values significantly lower than commercially used antiseptics.

In the realm of antifungal research, 1,4-benzothiazine derivatives have shown promise. mdpi.com The activity spectrum includes various fungal species, and like the antibacterial action, the antifungal potency is closely linked to the specific chemical structure of the derivatives. The fusion of the benzene (B151609) and thiazine (B8601807) rings is considered to enhance the biological properties, making it a valuable scaffold for designing new antimicrobial agents. mdpi.com

Table 2: Antimicrobial Spectrum of Selected Benzothiazine Derivatives This table compiles representative data from the cited research to illustrate the range of activity.

| Compound Class | Target Organism Type | Example Strains | Observed Activity | Reference |

|---|---|---|---|---|

| 7-Fluoro-3,4-dihydro-2H-1,4-benzothiazines | Bacteria & Fungi | Gram-positive, Gram-negative, Fungi species | In vitro inhibitory activity | researchgate.net |

| 1,2-Benzothiazine 1,1-dioxides | Gram-positive Bacteria | Staphylococcus aureus, Enterococcus faecalis | Potent antimicrobial activity with low MIC values | |

| General 1,4-Benzothiazine derivatives | Bacteria & Fungi | Various pathogenic strains | Broad-spectrum antibacterial and antifungal properties | mdpi.com |

Anti-inflammatory and Analgesic Research Models

The benzothiazine scaffold is well-known in the field of anti-inflammatory research, with the famous NSAID Piroxicam belonging to this class. Derivatives of 3,4-dihydro-2H-1,4-benzothiazine have also been explored for their anti-inflammatory and analgesic potential. nih.govnih.gov

Research has shown that various derivatives of benzothiazine exhibit significant anti-inflammatory activity in established in vivo models, such as the carrageenan-induced rat paw edema test. mdpi.com In this model, the administration of certain benzothiazole (B30560) derivatives, which are structurally similar to benzothiazines, led to a substantial reduction in paw edema, with efficacy comparable to standard drugs like celecoxib. mdpi.com

The analgesic properties of these compounds have been evaluated using models like the hot plate test. In these studies, certain benzothiazole derivatives demonstrated a significant increase in pain threshold, indicating a potent analgesic effect. mdpi.com The mechanism of action for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. The structural modifications on the benzothiazine ring play a crucial role in determining the potency and selectivity of COX inhibition.

Antioxidant Activity and Oxidative Stress Mitigation

Derivatives of 1,4-benzothiazine have been identified as having significant antioxidant properties, which contribute to their diverse biological activities. mdpi.com The ability of these compounds to mitigate oxidative stress is a key area of non-clinical investigation.

The antioxidant potential of these derivatives is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these tests, many benzothiazine derivatives have demonstrated a moderate to good capacity to scavenge free radicals.

Structure-activity relationship studies have indicated that the antioxidant activity is influenced by the substituents on the benzothiazine core. For instance, the presence of halogen groups like chlorine or bromine has been shown to enhance the antioxidant activity of some 4H-1,4-benzothiazines. Furthermore, multifunctional benzothiadiazine derivatives have been synthesized that exhibit both potent aldose reductase inhibition and strong antioxidant activity, as measured by DPPH radical scavenging and malondialdehyde (MDA) inhibition analysis. This dual activity is particularly relevant for addressing complications arising from oxidative stress, such as in diabetes.

Immunomodulatory Properties

The benzothiazine scaffold has been implicated in the modulation of the immune response, with certain derivatives exhibiting immunomodulatory properties. mdpi.com While direct studies on 3,4-dihydro-2H-1,4-benzothiazine 1-oxide are nascent, research on the closely related benzothiazole class of compounds provides significant insights into this potential.

In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that some benzothiazole derivatives can exert potent inhibitory activity on mitogen-activated immune cells. These compounds have been observed to suppress T-cell proliferation and modulate the production of key cytokines such as Interleukin-2 (IL-2) and Interleukin-4 (IL-4). For example, some derivatives showed selective inhibition of IL-2 and T-cell proliferation, while others interfered with IL-4 generation or exhibited non-selective inhibition of both cytokines.

Furthermore, these derivatives have been shown to significantly suppress oxidative burst (ROS production) in phagocytes and inhibit the production of nitric oxide in macrophage cell lines. These findings suggest that benzothiazine-related structures can interfere with key pathways of both cellular and humoral immunity, indicating their potential as anti-inflammatory and immunosuppressive agents.

Neuroprotective and Central Nervous System (CNS) Activity Studies

Derivatives of 3,4-dihydro-2H-1,4-benzothiazine have demonstrated significant potential as neuroprotective agents, drawing considerable interest in the scientific community. These compounds have been investigated for their ability to mitigate neuronal damage induced by various neurotoxic insults.

One area of focus has been the development of 4H-3,1-benzothiazine derivatives as neuroprotective agents. unisi.it Research has shown that certain amidine 4H-3,1-benzothiazine derivatives can effectively reduce glutamate (B1630785) and lactate (B86563) dehydrogenase (LDH) release in brain slices subjected to oxygen/glucose deprivation and reperfusion, a model for ischemic injury. unisi.it Notably, these compounds exhibited greater potency compared to reference compounds. unisi.it Furthermore, they have been shown to significantly decrease cytotoxicity induced by glutamate and 6-hydroxydopamine (6-OHDA) in neuroblastoma cells, suggesting a protective role in models of excitotoxicity and Parkinson's disease. unisi.it

Another avenue of investigation involves the synthesis of 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one derivatives as potential treatments for neurodegenerative diseases like Alzheimer's disease. mdpi.com A series of these compounds, hybridized with thiadiazole, were evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. mdpi.com Several of these derivatives displayed potent AChE inhibitory activity, with IC50 values in the nanomolar range, comparable to the standard drug donepezil. mdpi.com These compounds also exhibited antioxidant properties, which is significant as oxidative stress is a known contributor to neurodegeneration. mdpi.com

The neuroprotective effects of these benzothiazine derivatives are believed to be mediated through multiple mechanisms. For instance, some 4H-3,1-benzothiazine derivatives have been found to inhibit neuronal voltage-dependent sodium (Na+) and calcium (Ca2+) channels. unisi.it The inhibition of high-voltage-activated (HVA) Ca2+ channels appears to involve interaction with at least two distinct binding sites, suggesting a complex mechanism of action. unisi.it

The following table summarizes the neuroprotective activities of selected 3,4-dihydro-2H-1,4-benzothiazine 1-oxide derivatives:

| Compound ID | Chemical Class | Neuroprotective Assay | Key Findings | Reference |

| 5b-d | Amidine 4H-3,1-benzothiazine derivatives | Oxygen/glucose deprivation and reperfusion (OGD/R) in brain slices; Glutamate- and 6-OHDA-induced cytotoxicity in neuroblastoma cells | Reduced glutamate and LDH release with higher potency than the reference compound; Significantly reduced cytotoxicity. | unisi.it |

| 5c | Amidine 4H-3,1-benzothiazine derivative | Neuronal voltage-dependent Na+ and Ca2+- channels | Effective inhibitor of both channels, with a profile comparable to the reference compound. | unisi.it |

| 3i and 3j | 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one-thiadiazole hybrids | Acetylcholinesterase (AChE) inhibition; Antioxidant activity (DPPH assay) | Significant AChE inhibition with IC50 values of 0.027 µM and 0.025 µM, respectively; Exhibited greater antioxidant effects. | mdpi.com |

Anti-HIV and Antimalarial Investigations

The structural framework of 3,4-dihydro-2H-1,4-benzothiazine has also served as a scaffold for the development of agents targeting infectious diseases, including HIV and malaria.

In the realm of anti-HIV research, various heterocyclic compounds, including those with a benzothiazine nucleus, have been explored for their antiviral properties. nih.govresearchgate.net While specific studies focusing solely on 3,4-dihydro-2H-1,4-benzothiazine 1-oxide in this context are limited in the provided search results, the broader class of benzothiazine derivatives has shown promise. cbijournal.com For instance, hybrid compounds of pyrazine (B50134) and 1,3-thiazine have demonstrated antiviral activities against HIV in micromolar concentrations. nih.gov These derivatives have been shown to target HIV reverse transcriptase. nih.gov

In the fight against malaria, a parasitic disease that continues to pose a significant global health threat, novel therapeutic agents are urgently needed due to the emergence of drug-resistant strains. nih.gov Derivatives of 3,4-dihydro-2H-1,4-benzothiazine have been investigated as a potential new class of antimalarial drugs.

One notable study identified 3,4-dihydro-2H,6H-pyrimido[1,2-c] mdpi.commdpi.combenzothiazin-6-imine and its derivatives as a new class of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). mdpi.com PfDHODH is a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite, making it a validated drug target. mdpi.com The identified compounds were found to be selective for the parasite's enzyme without significantly inhibiting the human equivalent. mdpi.com This new scaffold of PfDHODH inhibitors also demonstrated growth inhibition activity against the P. falciparum 3D7 strain with low toxicity to human cell lines, indicating a promising starting point for the development of new antimalarial drugs. mdpi.com

The following table provides an overview of the anti-HIV and antimalarial investigations of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide derivatives:

| Compound Class | Target Organism/Virus | Investigated Activity | Key Findings | Reference |

| Pyrazine-1,3-thiazine hybrids | HIV | Antiviral activity | Active in micromolar concentrations; target HIV reverse transcriptase. | nih.gov |

| 3,4-dihydro-2H,6H-pyrimido[1,2-c] mdpi.commdpi.combenzothiazin-6-imine derivatives | Plasmodium falciparum | Antimalarial activity (PfDHODH inhibition) | Identified as a new class of selective PfDHODH inhibitors; showed growth inhibition of P. falciparum 3D7 with low toxicity to human cells. | mdpi.com |

Mechanistic Insights into Biological Action

The diverse biological activities of 3,4-dihydro-2H-1,4-benzothiazine derivatives stem from their interactions with various molecular targets, leading to the modulation of specific cellular pathways.

In the context of neuroprotection, a key mechanism of action for some 4H-3,1-benzothiazine derivatives is the inhibition of voltage-dependent ion channels. unisi.it Specifically, the blockade of high-voltage-activated (HVA) Ca2+ channels has been identified as a significant contributor to their neuroprotective effects. unisi.it The biphasic time course of this inhibitory effect suggests the existence of two distinct mechanisms of action, characterized by different time kinetics. unisi.it This dual interaction with HVA Ca2+ channels, in contrast to reference compounds that likely interact with a single site, may contribute to their enhanced potency. unisi.it

For derivatives designed as acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment, the mechanism involves binding to the active site of the AChE enzyme. mdpi.com Molecular docking simulations have shown that these compounds can interact with the active site of the enzyme in a manner similar to the established drug donepezil. mdpi.com The presence of aromatic substituents on the thiadiazole ring appears to be crucial for activity, likely due to interactions with specific amino acid residues, such as Trp86, in the catalytic active site (CAS) of the enzyme. mdpi.com Furthermore, halogen substitutions on the aromatic structure can lead to the formation of aromatic hydrogen bonds with other key residues like Glu202 and His447, enhancing the inhibitory effect and selectivity for AChE. mdpi.com

In the realm of antimalarial activity, the mechanism of action for the identified 3,4-dihydro-2H,6H-pyrimido[1,2-c] mdpi.commdpi.combenzothiazin-6-imine derivatives is the inhibition of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. mdpi.com This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway in the parasite. mdpi.com By inhibiting PfDHODH, these compounds disrupt the synthesis of essential pyrimidines, thereby halting the parasite's growth and replication. mdpi.com The selectivity of these inhibitors for the parasite enzyme over the human orthologue is a key aspect of their therapeutic potential, minimizing off-target effects. mdpi.com

The following table details the mechanistic insights into the biological actions of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide derivatives:

| Biological Activity | Molecular Target | Mechanism of Action | Key Findings | Reference |

| Neuroprotection | High-voltage-activated (HVA) Ca2+ channels | Inhibition of ion channel activity | Interaction with at least two distinct binding sites, leading to a biphasic inhibitory effect. | unisi.it |

| AChE Inhibition | Acetylcholinesterase (AChE) | Binding to the enzyme's active site | Interaction with key amino acid residues (e.g., Trp86, Glu202, His447) similar to donepezil. | mdpi.com |

| Antimalarial | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | Inhibition of enzyme activity in the pyrimidine biosynthesis pathway | Selective inhibition of the parasite enzyme, leading to disruption of pyrimidine synthesis and parasite growth. | mdpi.com |

Advanced Spectroscopic and X Ray Diffraction Methodologies for Characterization of 3,4 Dihydro 2h 1,4 Benzothiazine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For the title compound, the spectrum would exhibit distinct regions for aromatic and aliphatic protons. The four protons on the benzene (B151609) ring would typically appear as complex multiplets in the range of δ 6.8–7.5 ppm. The N-H proton would likely appear as a broad singlet. The presence of the chiral sulfoxide (B87167) center renders the two protons on the C2 methylene (B1212753) group and the two protons on the C3 methylene group diastereotopic. This means that even with free rotation, they are chemically non-equivalent and would each appear as distinct signals, likely complex multiplets, rather than simple triplets. The deshielding effect of the adjacent S=O group would shift the C2 protons further downfield compared to the C3 protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For 3,4-dihydro-2H-1,4-benzothiazine 1-oxide, eight distinct signals would be expected: four for the aromatic carbons (two quaternary and four methine), two for the aliphatic methylene carbons (C2 and C3), and two for the aromatic carbons fused to the thiazine (B8601807) ring. The chemical shifts would provide evidence of the electronic environment; for instance, the C2 carbon atom adjacent to the sulfoxide group would be significantly deshielded.

¹⁹F NMR: This technique is only applicable for derivatives of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide that contain fluorine atoms. It is a highly sensitive method for characterizing fluorinated analogues.

2D NMR: Two-dimensional NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity between the C2 and C3 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of the C2, C3, and aromatic C-H signals.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Benzothiazine Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.19-6.62 (m, 4H) | 127.24, 126.8, 120.11, 116.77 |

| Aromatic C | - | 131.46, 114.71 |

| NH | (s, 1H) | - |

| CH₂ (thiazine ring) | - | 29.6, 22.33 |

| Data is for 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone, a non-oxidized derivative, to illustrate typical shift ranges. The presence of a sulfoxide group in the title compound would alter these values, particularly for the thiazine ring carbons and protons. |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule.

For 3,4-dihydro-2H-1,4-benzothiazine 1-oxide, this method would be critical for:

Absolute Configuration: The sulfur atom in the sulfoxide is a stereocenter. X-ray diffraction analysis of a single crystal can determine its absolute configuration (R or S), which is vital for understanding its chemical and biological properties.

Ring Conformation: The six-membered dihydrothiazine ring is not planar. X-ray analysis reveals its preferred conformation, which in related benzothiazine derivatives has been shown to be a half-chair, twist-boat, or envelope conformation. nih.govnih.gov

Intermolecular Interactions: The analysis reveals how molecules are arranged in the crystal lattice and identifies non-covalent interactions such as hydrogen bonds. The sulfoxide oxygen and the N-H group are potent hydrogen bond acceptors and donors, respectively, and these interactions significantly influence the solid-state packing and physical properties of the compound.

Table 2: Representative Crystallographic Data for a (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate Derivative nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O₂S·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.1636 (18) |

| b (Å) | 9.8195 (18) |

| c (Å) | 24.165 (4) |

| V (ų) | 2174.4 (7) |

| Z | 8 |